Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate
Description
Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core with a tert-butyl carboxylate group at the 1-position and a pyrimidine ring linked via an oxygen atom at the 3-position. The pyrimidine moiety is substituted with a cyclopropylamino group at the 6-position. The compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor precursor or intermediate in drug synthesis.
Properties
IUPAC Name |
tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-7-6-12(9-20)22-14-8-13(17-10-18-14)19-11-4-5-11/h8,10-12H,4-7,9H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDFYBYSMOSPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (R)-3-Hydroxypyrrolidine
The chiral pyrrolidine backbone is synthesized through asymmetric hydrogenation or enzymatic resolution. A representative protocol involves:
- Asymmetric hydrogenation of 3-pyrrolidinone : Using a ruthenium-BINAP catalyst, 3-pyrrolidinone is hydrogenated to (R)-3-hydroxypyrrolidine with >99% enantiomeric excess (ee).
- Boc protection : Treating (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and aqueous sodium hydroxide yields the Boc-protected intermediate.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boc Protection | Boc₂O, NaOH | THF/H₂O | 0°C → RT | 92% |
Synthesis of the Pyrimidine Fragment
Amination of 4,6-Dichloropyrimidine
The cyclopropylamino group is introduced via nucleophilic aromatic substitution:
- Selective amination : 4,6-Dichloropyrimidine reacts with cyclopropylamine in dimethylformamide (DMF) at 80°C, preferentially substituting the C6 chloride.
- Isolation of 6-(cyclopropylamino)-4-chloropyrimidine : Crystallization from ethyl acetate/hexane provides the intermediate in 85% purity.
Optimization Note : Excess cyclopropylamine (2.5 equiv) and prolonged reaction times (12–16 hr) minimize di-amination byproducts.
Ether Bond Formation: Coupling Strategies
Mitsunobu Reaction
The Mitsunobu reaction is favored for forming the ether linkage while retaining stereochemistry:
- Reactants : (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, 6-(cyclopropylamino)-4-chloropyrimidine.
- Conditions : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), anhydrous THF, 0°C → RT.
Mechanistic Insight : The reaction proceeds via oxyphosphonium intermediate formation, enabling inversion-free SN2-like attack by the pyrimidine’s oxygen.
Yield Optimization :
| DIAD Equiv | PPh₃ Equiv | Time (hr) | Yield |
|---|---|---|---|
| 1.2 | 1.2 | 6 | 78% |
| 1.5 | 1.5 | 4 | 82% |
SN2 Displacement Alternative
For scale-up, a two-step SN2 approach may be employed:
- Activation : Convert the pyrrolidine hydroxyl to a mesylate (methanesulfonyl chloride, triethylamine).
- Displacement : React with 6-(cyclopropylamino)pyrimidin-4-ol under basic conditions (K₂CO₃, DMF, 60°C).
Trade-offs : Lower stereochemical control (risk of racemization) but higher atom economy.
Final Product Isolation and Characterization
Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from methanol/water.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.55–3.70 (m, 4H, pyrrolidine), 5.25 (m, 1H, OCH).
- HPLC : >98% purity, Chiralpak AD-H column, 99.2% ee.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing DIAD with cheaper azodicarboxylates (e.g., DEAD) reduces costs but requires stringent temperature control to avoid exothermic side reactions.
Solvent Recycling
THF recovery via distillation and DMF reconstitution improves sustainability metrics.
Emerging Methodologies
Photoredox Catalysis
Recent studies explore visible-light-mediated C–O coupling, though yields remain suboptimal (≤65%) for this substrate.
Flow Chemistry
Continuous-flow Mitsunobu systems enhance mixing efficiency, reducing reaction times by 40% compared to batch processes.
Challenges and Limitations
- Stereochemical Integrity : SN2 routes risk racemization at the pyrrolidine center.
- Byproduct Formation : Over-amination of pyrimidine or Boc deprotection under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate is a complex organic compound with the molecular formula . It features a pyrrolidine ring, a pyrimidine ring, and a tert-butyl ester group, giving it unique chemical reactivity and biological interactions. This compound has gained attention in medicinal chemistry and pharmacology because of its potential biological activities.
Scientific Research Applications
This compound is primarily used as a building block for synthesizing more complex molecules due to its unique structure, which allows exploration of various chemical reactions and mechanisms.
Chemistry
In chemistry, it serves as a precursor in synthesizing complex molecules, exploring diverse chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for potential interactions with biological molecules, serving as a ligand in binding studies or a probe in biochemical assays.
Medicine
In medicine, it is investigated for potential therapeutic applications, with exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors. Research suggests it may exhibit therapeutic properties, such as anti-inflammatory and anticancer effects. In vitro studies have shown that derivatives of similar structures possess anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases. Preliminary studies also indicate that compounds with similar moieties may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Industry
In the industrial sector, the compound may be used in developing new materials or as an intermediate in synthesizing other valuable compounds.
Chemical Reactions
This compound can undergo oxidation, reduction, and nucleophilic substitution reactions. Oxidation can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride. Nucleophilic substitution reactions can occur, especially at the pyrimidine ring. The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
The compound’s key structural differentiators include:
- Pyrrolidine-oxypyrimidine backbone : A rare combination compared to piperidine- or pyridine-based analogs.
- Cyclopropylamino substituent: Enhances steric bulk and metabolic stability compared to linear alkylamines.
- Oxygen linker : Contrasts with nitrogen- or methylene-based linkers in analogs, influencing hydrogen-bonding capacity and polarity.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Molecular Weight : The target compound (~349.4) is lighter than the EP 4 374 877 A2 compound (450) but heavier than the piperidine analog (347.45) .
- Lipophilicity : Fluorinated analogs (e.g., EP 4 374 877 A2) exhibit higher logP values due to trifluoromethyl groups, impacting membrane permeability but risking solubility limitations .
Biological Activity
Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.39 g/mol. The compound features a pyrrolidine ring, a pyrimidine ring, and a tert-butyl ester group, contributing to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Pyrimidine Ring : Utilization of cyclopropylamine and other reagents.
- Attachment of the Tert-butyl Ester Group : Esterification reactions with tert-butyl alcohol.
These synthetic routes ensure the compound's purity and yield, which are crucial for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow for binding to these targets, potentially modulating their activity.
Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties:
- Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of similar structures possess significant anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies indicate that compounds with similar moieties may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
In Vitro Studies
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of related compounds, showing promising results in reducing paw edema in rat models. The percentage inhibition ranged from 39% to 54% compared to standard drugs like indomethacin .
In Silico Docking Studies
In silico docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the compound's mechanism of action and potential efficacy in drug development .
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₄O₃ | Varies |
| Molecular Weight | 320.39 g/mol | Varies |
| Anti-inflammatory Activity | Promising (39% - 54% inhibition) | Similar structures show comparable effects |
| Anticancer Activity | Potential (targeting tumor growth pathways) | Similar derivatives exhibit activity |
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Introduce the cyclopropylamino group to pyrimidine via nucleophilic substitution using cyclopropylamine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2 : Couple the modified pyrimidine core to the pyrrolidine backbone using Mitsunobu or SN2 reactions. Tert-butyloxycarbonyl (Boc) protection is critical to preserve amine functionality during coupling .
- Step 3 : Deprotect the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the final compound.
- Key Catalysts : DMAP and triethylamine in dichloromethane at 0–20°C are effective for esterification or coupling steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry of the cyclopropylamino group (δ 1.0–1.5 ppm for cyclopropyl protons) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile reagents (e.g., triethylamine) .
- Storage : Store at –20°C under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for pyrimidine-pyrrolidine coupling?
- Methodological Answer :
- Variable Factors : Optimize reaction temperature (e.g., 0°C vs. room temperature), solvent polarity (DMF vs. THF), and catalyst load (DMAP at 0.1–1.0 eq.) .
- Analytical Monitoring : Use TLC or in-situ IR to track intermediate formation. Contradictions often arise from incomplete Boc deprotection or side reactions with cyclopropylamine .
- Reproducibility : Pre-dry solvents (molecular sieves) and reagents to minimize moisture interference .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the cyclopropylamino moiety?
- Methodological Answer :
- Analog Synthesis : Replace cyclopropylamine with other amines (e.g., isopropyl, azetidine) to evaluate steric/electronic effects on biological activity .
- Biological Assays : Test analogues in kinase inhibition assays (e.g., JAK2 or BTK) due to pyrimidine’s role in ATP-binding domains .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity changes with substituent modifications .
Q. How can advanced spectroscopic methods resolve stereochemical ambiguities in the pyrrolidine ring?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers and confirm stereochemistry .
- NOESY NMR : Identify spatial proximity between pyrrolidine protons and adjacent groups (e.g., pyrimidine) to assign axial/equatorial configurations .
- X-ray Crystallography : Co-crystallize with a target protein (e.g., kinase) to determine absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
